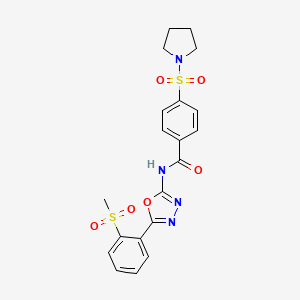

N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O6S2/c1-31(26,27)17-7-3-2-6-16(17)19-22-23-20(30-19)21-18(25)14-8-10-15(11-9-14)32(28,29)24-12-4-5-13-24/h2-3,6-11H,4-5,12-13H2,1H3,(H,21,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRUVHKRRHGWNLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the biological activity of this compound based on available research findings, including structure-activity relationships (SAR), case studies, and relevant data tables.

Chemical Structure and Properties

The compound can be described by its molecular formula and its IUPAC name is this compound. Its structure features a complex arrangement that includes both oxadiazole and sulfonamide moieties, which are known for their diverse biological activities.

Anticancer Activity

Research has indicated that compounds containing oxadiazole rings exhibit significant anticancer properties. For instance, studies have shown that derivatives of oxadiazole can inhibit cell proliferation in various cancer cell lines. The presence of the methylsulfonyl group in the phenyl ring enhances the cytotoxic effects by potentially increasing solubility and bioavailability.

Case Study:

A study evaluated the cytotoxicity of several oxadiazole derivatives against human cancer cell lines. Among these, the compound was found to exhibit an IC50 value lower than 10 µM against A549 lung cancer cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound has also been screened for antimicrobial properties. The presence of the pyrrolidine moiety is believed to contribute to its effectiveness against various bacterial strains.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

This table summarizes the MIC values indicating that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus .

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar compounds suggest that modifications to the oxadiazole ring and sulfonamide group significantly impact biological activity. For example:

- Oxadiazole Substituents: The introduction of electron-withdrawing groups on the oxadiazole ring enhances anticancer activity.

- Sulfonamide Variations: Different sulfonamide substituents can modulate antibacterial potency, with larger groups generally increasing activity.

The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cell proliferation and apoptosis pathways. Preliminary studies suggest that it may induce apoptosis in cancer cells through oxidative stress mechanisms and modulation of apoptotic markers such as Bcl-2 family proteins .

Scientific Research Applications

Biological Activities

Research has demonstrated that N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide exhibits various biological activities:

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance:

- In vitro Studies : The compound has shown significant cytotoxicity against various cancer cell lines, including breast (MDA-MB-231), ovarian (OVCAR-8), and brain (SNB-19) cancers. Percent growth inhibition rates have been reported as high as 86% against specific cell lines .

Anti-inflammatory Properties

The oxadiazole derivatives are known for their anti-inflammatory effects. Research indicates that compounds similar to this compound can inhibit pro-inflammatory cytokines in vitro .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. Its structural features contribute to its ability to disrupt bacterial cell membranes .

Case Studies and Research Findings

Several case studies have provided insights into the applications of this compound:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds share structural or functional similarities with the target molecule:

A. N-(5-Ethyl-1,3,4-oxadiazol-2-yl)-4-[(3-methyl-1-piperidinyl)sulfonyl]benzamide ()

- Core structure : 1,3,4-oxadiazole with a benzamide sulfonyl group.

- Key differences :

- Substituent on oxadiazole: Ethyl group vs. 2-(methylsulfonyl)phenyl in the target compound.

- Sulfonamide group: 3-methylpiperidine vs. pyrrolidine in the target.

- Implications :

- The ethyl group may reduce steric hindrance compared to the bulky methylsulfonylphenyl group.

- Piperidine vs. pyrrolidine sulfonamides may alter solubility or target selectivity.

B. (S)-N-[1-(5-Benzylsulfanyl-1,3,4-oxadiazol-2-yl)-2-phenylethyl]-4-methyl-benzenesulfonamide ()

- Core structure : 1,3,4-oxadiazole with a sulfonamide group.

- Key differences :

- Oxadiazole substituent: Benzylsulfanyl vs. methylsulfonylphenyl .

- Additional chiral center: 2-phenylethyl group introduces stereochemical complexity.

- Implications :

- The benzylsulfanyl group may enhance lipophilicity but reduce metabolic stability compared to sulfonyl groups.

C. 4-(2-Oxo-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-1-yl)benzoic acid ()

- Core structure: Oxadiazole fused with a pyrrolidinone ring.

- Key differences :

- Thioxo group on oxadiazole vs. phenyl sulfonyl in the target compound.

- Carboxylic acid terminus vs. benzamide sulfonyl .

- Implications :

- The thioxo group may confer redox activity, while the carboxylic acid could improve aqueous solubility.

Comparative Data Table

Research Findings and Implications

Thioxo groups (Compound C) may participate in hydrogen bonding or disulfide exchange, offering unique reactivity.

Steric Considerations :

- The bulkier 2-(methylsulfonyl)phenyl substituent in the target compound may limit access to hydrophobic binding pockets compared to smaller groups like ethyl.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.